10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21,23-Dihydro-23-hydroxy-21-oxozapoterin is a naturally occurring compound isolated from the aerial parts of Clausena excavata Burm. f. It is a white to pale yellow solid that is stable under normal conditions but may decompose under high temperatures or strong acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 21,23-Dihydro-23-hydroxy-21-oxozapoterin can vary depending on the specific requirements. A common method involves chemical synthesis through a series of organic reactions that convert the starting materials into the target product .
Industrial Production Methods: Industrial production methods for 21,23-Dihydro-23-hydroxy-21-oxozapoterin typically involve large-scale chemical synthesis. This process includes the use of various organic solvents and reagents under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 21,23-Dihydro-23-hydroxy-21-oxozapoterin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
21,23-Dihydro-23-hydroxy-21-oxozapoterin has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in inhibiting certain enzymes and pathways involved in diseases.
Mechanism of Action
The mechanism of action of 21,23-Dihydro-23-hydroxy-21-oxozapoterin involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of nitric oxide by macrophages, which plays a role in its anti-inflammatory effects. The compound may also interact with other cellular pathways to exert its biological activities .
Comparison with Similar Compounds
- 21,23-Dihydro-21-hydroxy-23-oxonomilin
- 21,23-Dihydro-23-methoxy-21-oxonomilin
- 21,23-Dihydro-21-hydroxy-23-oxonomilinic acid methyl ester
- 21,23-Dihydro-23-methoxy-21-oxolimonin
- 21,23-Dihydro-21-oxolimonin
Comparison: 21,23-Dihydro-23-hydroxy-21-oxozapoterin is unique due to its specific molecular structure and the presence of both hydroxyl and oxo groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to similar compounds .
Properties
IUPAC Name |
10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAPMSWYQSGTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.